NVR 3-778
Overview
Description
NVR 3-778 is a first-in-class capsid assembly modulator that has demonstrated significant antiviral activity against hepatitis B virus. This compound belongs to the sulfamoylbenzamide class and has shown promise in inhibiting the generation of infectious hepatitis B virus DNA-containing virus particles .
Mechanism of Action
- The HBV capsid protein is essential for viral replication and the maintenance of viral persistence . By modulating the function of this core protein, NVR 3-778 disrupts the viral life cycle.
- This compound exhibits favorable pharmacokinetic properties. It is well-tolerated and has completed phase 1 studies in HBV-infected patients .
- Its ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. Notably, prodrug derivatives have been designed to enhance water solubility and stability .
Target of Action
Pharmacokinetics
Preparation Methods
The synthesis of NVR 3-778 involves a series of chemical reactions designed to produce the desired sulfamoylbenzamide structureIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
NVR 3-778 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to achieve the final compound .
Scientific Research Applications
NVR 3-778 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study capsid assembly modulation and to develop new antiviral agents.
Biology: It helps in understanding the mechanisms of viral replication and the role of capsid proteins in the life cycle of hepatitis B virus.
Medicine: this compound is being investigated for its potential to treat chronic hepatitis B infection, offering a new therapeutic option for patients.
Industry: The compound’s unique properties make it valuable for the development of antiviral drugs and other pharmaceutical applications
Comparison with Similar Compounds
NVR 3-778 is unique among capsid assembly modulators due to its specific binding affinity and antiviral potency. Similar compounds include:
Phenylacrylamides: These compounds also target capsid assembly but have different structural features and binding sites.
Heteroaryldihydropyrimidines: These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Pyridazinones: These compounds are another class of capsid assembly modulators with distinct chemical characteristics and antiviral activity profiles
This compound stands out due to its favorable pharmacokinetics, safety profile, and efficacy in preclinical and clinical studies, making it a promising candidate for further development and therapeutic use .
Properties
IUPAC Name |
4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFSVNFPUPGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445790-55-5 | |
Record name | Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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